molecular formula C8H10N2O B2982318 N-(Cyanomethyl)cyclopentene-1-carboxamide CAS No. 1849321-59-0

N-(Cyanomethyl)cyclopentene-1-carboxamide

Cat. No.: B2982318
CAS No.: 1849321-59-0
M. Wt: 150.181
InChI Key: FHIUMWKSLWLXQS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)cyclopentene-1-carboxamide is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of a cyanomethyl group attached to a cyclopentene ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)cyclopentene-1-carboxamide typically involves the reaction of cyclopentene with cyanomethylamine and a suitable carboxylating agent. One common method involves the use of methyl cyanoacetate as the carboxylating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)cyclopentene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyanomethyl)cyclopentene-1-carboxylic acid, while reduction could produce N-(cyanomethyl)cyclopentylamine .

Scientific Research Applications

N-(Cyanomethyl)cyclopentene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)cyclopentane-1-carboxamide
  • N-(Cyanomethyl)cyclohexene-1-carboxamide
  • N-(Cyanomethyl)cyclohexane-1-carboxamide

Uniqueness

N-(Cyanomethyl)cyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The rigidity and planarity of the cyclopentene ring can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

N-(cyanomethyl)cyclopentene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-6-10-8(11)7-3-1-2-4-7/h3H,1-2,4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIUMWKSLWLXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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